molecular formula C9H10INO2 B8174970 2-Iodo-4-methoxy-N-methylbenzamide

2-Iodo-4-methoxy-N-methylbenzamide

Cat. No.: B8174970
M. Wt: 291.09 g/mol
InChI Key: HORWDBAWLKMKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methoxy-N-methylbenzamide (chemical formula: C₉H₁₀INO₂) is a benzamide derivative characterized by an iodine atom at the 2-position, a methoxy group at the 4-position, and an N-methyl substituent. This compound is a white crystalline solid stable at room temperature, soluble in organic solvents like alcohols and ethers, but insoluble in water . Its primary applications lie in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), where the iodine atom acts as a leaving group. The methoxy group contributes electron-donating effects, stabilizing intermediates during reactions .

Properties

IUPAC Name

2-iodo-4-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWDBAWLKMKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methoxy-N-methylbenzamide typically involves the iodination of 4-methoxy-N-methylbenzamide. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Iodo-4-methoxy-N-methylbenzamide may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of catalysts and automated control systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: 2-Iodo-4-methoxy-N-methylbenzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form 2-iodo-4-methoxy-N-methylbenzylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-azido-4-methoxy-N-methylbenzamide or 2-thiocyanato-4-methoxy-N-methylbenzamide.

    Oxidation: Formation of 2-iodo-4-methoxybenzaldehyde or 2-iodo-4-methoxybenzoic acid.

    Reduction: Formation of 2-iodo-4-methoxy-N-methylbenzylamine.

Scientific Research Applications

2-Iodo-4-methoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Iodo-4-methoxy-N-methylbenzamide with structurally related benzamide derivatives:

Compound Name Substituents Chemical Formula Applications Key Properties
2-Iodo-4-methoxy-N-methylbenzamide Iodo (C2), methoxy (C4), N-methyl C₉H₁₀INO₂ Cross-coupling reactions Soluble in organic solvents; iodine enhances reactivity in Pd-catalyzed reactions
4-Iodo-N-methoxy-N-methylbenzamide Iodo (C4), methoxy (N-methoxy), N-methyl C₉H₁₀INO₂ Suzuki coupling intermediates Positional isomer; iodine at C4 reduces steric hindrance
4-Iodo-N-(4-methoxyphenyl)benzamide Iodo (C4), methoxy (N-phenyl-C4) C₁₄H₁₂INO₂ Synthetic intermediate Bulkier structure; reduced solubility compared to N-methyl analogs
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Chloro (C4), methoxy (C2), methyl (C4) C₁₅H₁₄ClNO₂ Fluorescence studies Chloro substituent enhances electron-withdrawing effects; fluorescent properties
Etobenzanid Dichlorophenyl (C2,3), ethoxymethoxy (C4) C₁₅H₁₃Cl₂NO₃ Herbicide Halogen-rich structure; pesticidal activity
N-(2-Iodo-4,6-dimethylphenyl)-4-methoxybenzamide Iodo (C2), methyl (C4,6), methoxy (C4), pyridyl-ethyl chain C₂₅H₂₅IN₂O₂ Pharmacological research High molecular weight; lipophilic due to pyridyl and methyl groups

Key Comparative Analysis

Reactivity in Cross-Coupling Reactions :

  • The iodine at the 2-position in 2-Iodo-4-methoxy-N-methylbenzamide enhances its utility in Pd-catalyzed reactions compared to 4-Iodo-N-methoxy-N-methylbenzamide, where iodine at C4 may lead to steric or electronic challenges .
  • In contrast, etobenzanid (a dichlorophenyl derivative) lacks iodine, making it unsuitable for coupling reactions but effective as a herbicide due to its halogenated structure .

Electronic Effects :

  • The methoxy group in 2-Iodo-4-methoxy-N-methylbenzamide donates electrons via resonance, stabilizing intermediates. This contrasts with N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, where the chloro group withdraws electrons, enhancing fluorescence intensity but reducing reactivity in coupling .

Structural Complexity :

  • 4-Iodo-N-(4-methoxyphenyl)benzamide’s bulky N-phenyl group reduces solubility in organic solvents, limiting its synthetic utility compared to the N-methyl variant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.